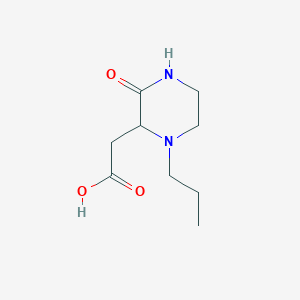

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-oxo-1-propylpiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-4-11-5-3-10-9(14)7(11)6-8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIUOVAGCSAWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNC(=O)C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Multi-Step Organic Routes

The synthesis generally involves constructing the piperazine core, functionalizing it with appropriate substituents, and introducing the acetic acid moiety. The process typically includes:

- Formation of the piperazine ring via cyclization or ring closure.

- Functionalization of the piperazine nitrogen atoms with acetic acid derivatives.

- Introduction of the 3-oxo-propyl substituent at the 2-position of the piperazine ring.

b. Key Reaction Steps and Conditions

Ring Closure and Piperazine Formation:

The core piperazine ring can be synthesized through cyclization of diamines or via intramolecular nucleophilic substitution, often under reflux conditions with suitable catalysts or bases.Introduction of the 3-Oxo-1-Propyl Group:

The 3-oxo-propyl substituent can be introduced through alkylation or acylation reactions. For example, alkylation with 3-oxopropyl halides or esters in the presence of bases such as potassium carbonate or sodium hydride.Functionalization of the Acetic Acid Moiety:

The acetic acid group is typically attached via acylation reactions, often using chloroacetic acid derivatives or their activated forms (e.g., acid chlorides).

c. Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Ring closure | Diamines + cyclization agents | Ethanol or acetic acid | Reflux | Several hours | Formation of piperazine core |

| Alkylation | 3-oxopropyl halides | Aprotic solvents (e.g., DMF, DMSO) | Room temp to reflux | 1-24 hours | Base-mediated |

| Acylation | Chloroacetic acid derivatives | Methylene chloride | Ambient | 15 min - 3 hours | Triethylamine as base |

Specific Synthetic Routes from Patent Literature

a. Patents US20040092529A1 and US20050148771A1 describe detailed multi-step syntheses involving:

- Preparation of intermediates such as piperazine derivatives with protected or activated functional groups.

- Sequential reactions including reduction, acylation, and ring modifications.

- Use of reagents like lithium aluminum hydride, chloroacetyl chloride, and trifluoroacetic acid for transformations.

Reduction of intermediates:

Lithium aluminum hydride (LiAlH₄) is used to reduce nitro or ester groups to amines or alcohols, respectively, at temperatures around 0°C to reflux.Acylation with chloroacetyl chloride:

Conducted in the presence of triethylamine in methylene chloride at room temperature, typically for 30 minutes to 3 hours.Ring modifications:

Conversion of piperazine derivatives to the target compound involves cyclization and substitution steps, often facilitated by polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthetic Strategy from 1,2-Diamines

a. Route from Optically Pure Amino Acids

Research indicates that optically pure amino acids can be converted into 1,2-diamines, which serve as precursors for piperazine derivatives. This route involves:

- Conversion of amino acids into diamines via reductive amination.

- Cyclization to form the piperazine ring.

- Functionalization with acetic acid groups through acylation or esterification.

- High enantiomeric purity.

- Potential for stereoselective synthesis.

- Compatibility with various amino acids, including phenyl-substituted variants.

Data Summary and Comparative Table

| Methodology | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Multi-step Organic Synthesis | Diamines, alkyl halides, acyl chlorides | Reflux, room temp | Variable (30-70%) | Widely used, versatile |

| Patent-based Route | Lithium aluminum hydride, chloroacetyl chloride | 0°C to reflux | Data not specified | Precise control needed |

| Amino Acid Derived Route | Amino acids, reductive amination | Ambient to reflux | High enantiomeric purity | Stereoselective, complex |

| Short Synthetic Route | 1,2-diamines from amino acids | Reflux, mild conditions | High purity | Efficient for certain derivatives |

Research Findings and Notes

Efficiency and Scalability:

Patent methods demonstrate scalable routes for producing the compound with yields ranging from 30% to 70%, depending on the step and substrate.Stereochemical Considerations:

Synthesis from optically pure amino acids offers stereochemical control, though some routes may lead to racemization, especially during reductive steps.Reagent Selection:

Use of aprotic solvents like methylene chloride and polar solvents such as DMF or THF is common to facilitate nucleophilic substitutions and cyclizations.Reaction Optimization: Reaction times and temperatures are critical; for example, acylation with chloroacetyl chloride is optimal at room temperature for about 30 minutes, while reduction steps may require careful temperature control to prevent racemization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique structure can be leveraged to create novel compounds.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperazine Ring

Alkyl Substituents

Aromatic and Protective Groups

Structural Analogues with Non-Piperazine Scaffolds

Benzofuran Derivatives

- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid ():

- Molecular formula: C₁₉H₂₄O₃S (MW: 332.44 g/mol).

- Crystal structure analysis reveals O–H⋯O hydrogen bonds forming centrosymmetric dimers and C–H⋯π interactions stabilizing the lattice. The benzofuran core provides planar rigidity, contrasting with the flexible piperazine ring in the target compound .

Pyrimidine-Piperazine Hybrids

- 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid (): Complex structure with pyrimidine and phenyl groups increases molecular weight and introduces multiple hydrogen-bonding sites.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Lipophilicity : Fluorobenzyl and Fmoc substituents increase LogP, reducing aqueous solubility but enhancing membrane penetration.

- Hydrogen Bonding : The acetic acid moiety in all compounds ensures moderate polarity, facilitating crystal lattice stabilization (e.g., O–H⋯O interactions in and ) .

Biological Activity

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid, with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is significant for its biological activity. The structural characteristics influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that it may have anticancer properties, potentially acting as a lead compound in the development of new therapeutic agents.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, potentially inhibiting certain metabolic pathways or altering cellular signaling processes .

Antimicrobial Studies

In vitro studies have demonstrated the effectiveness of this compound against various microbial strains. The minimum inhibitory concentrations (MICs) were determined for several bacteria, indicating its potential as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research on cancer cell lines has shown promising results regarding the cytotoxic effects of this compound. For instance, it was tested against various human tumor cell lines, revealing significant growth inhibition.

| Cell Line | GI50 (µM) |

|---|---|

| K562 (Leukemia) | 0.5 |

| DU145 (Prostate) | 0.75 |

| MCF7 (Breast) | 1.0 |

These findings suggest that the compound may inhibit cellular proliferation by blocking key signaling pathways required for growth.

Case Studies

A notable case study involved the use of this compound in combination therapies for cancer treatment. In combination with other chemotherapeutic agents, it showed enhanced efficacy in reducing tumor size in xenograft models.

Example Case Study: Combination Therapy

In a study involving mice with implanted tumors, the administration of this compound alongside standard chemotherapy resulted in:

- Tumor Size Reduction : Average reduction of 45% compared to control groups.

- Survival Rate : Increased survival rates observed in treated groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis typically involves constructing the piperazine ring via cyclization of 1,2-diamine derivatives, followed by alkylation with propyl groups and subsequent acetic acid side-chain introduction. For example, intermediates like 3-oxopiperazine can be functionalized using propyl halides under basic conditions (e.g., K₂CO₃ in DMF). Post-functionalization, coupling with bromoacetic acid derivatives via nucleophilic substitution may yield the target compound .

- Optimization : Use design-of-experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). Monitor reactions with HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to track intermediate formation.

Q. How is this compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR : H and C NMR (DMSO-d₆) to confirm piperazine ring protons (δ 3.2–3.8 ppm), propyl chain (δ 0.9–1.6 ppm), and carboxylic acid (δ 12.1 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peak at m/z 213.2 (theoretical MW: 214.26 g/mol) .

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (C: 56.06%, H: 8.47%, N: 13.07%) .

Q. What safety protocols are essential when handling this compound?

- Handling : Use nitrile gloves, safety goggles, and fume hoods due to its irritant classification. Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation (acetone/water, 1:1). Collect diffraction data using MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II CCD diffractometer. Refine structures with SHELXL (full-matrix least-squares) to determine bond angles, torsional conformations, and hydrogen-bonding networks (e.g., O–H⋯O dimerization) .

- Example : A related piperazine derivative showed a chair conformation for the cyclohexane ring and planar benzofuran units, stabilized by intermolecular hydrogen bonds .

Q. How should researchers address contradictions in synthetic yields or purity across different methodologies?

- Root-Cause Analysis : Compare reaction pathways (e.g., Boc-protection vs. direct alkylation) using LC-MS to identify side products. For example, incomplete deprotection of tert-butyl groups may reduce purity.

- Mitigation : Employ orthogonal purification (e.g., flash chromatography with EtOAc/hexane followed by recrystallization from ethanol). Validate purity via H NMR integration and HPLC area-under-curve (>95%) .

Q. What strategies are used to evaluate the bioactivity of this compound in pharmacological studies?

- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays. Piperazine derivatives often modulate dopamine or serotonin receptors .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities. For example, the acetic acid moiety may chelate metal ions in enzyme active sites .

- In Vivo Testing : Use rodent models to assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀ via OECD guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.